molecular formula C19H24N4O4 B2748162 N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide CAS No. 1327296-13-8

N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide

Cat. No.: B2748162
CAS No.: 1327296-13-8
M. Wt: 372.425
InChI Key: LLKXYNKGXGWNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a unique molecular architecture that combines a 1,3-benzodioxole moiety, a piperidine ring, and a 1,3,4-oxadiazole unit, a structure often associated with potent biological activity. The 1,3-benzodioxole group is a privileged scaffold found in compounds that modulate various biological targets . The 1,3,4-oxadiazole ring is a known pharmacophore that can contribute to a molecule's ability to act as an enzyme inhibitor . Researchers may investigate this compound as a potential lead for developing new therapeutic agents. Its specific mechanism of action is a subject for ongoing research, but its structure suggests potential for interacting with enzyme active sites or cellular receptors. This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-12(2)18-21-22-19(27-18)13-5-7-23(8-6-13)10-17(24)20-14-3-4-15-16(9-14)26-11-25-15/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKXYNKGXGWNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be analyzed to understand its biological interactions. It includes a benzodioxole moiety and an oxadiazole ring, which are known for their pharmacological properties.

PropertyValue
Molecular FormulaC19H24N4O3
Molecular Weight356.42 g/mol
LogP4.4126
Polar Surface Area40.93 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

This compound exhibits multiple mechanisms of action:

  • Anticancer Activity : The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies indicate that derivatives containing the oxadiazole moiety demonstrate significant cytotoxic effects against breast cancer (MCF7), colon cancer (HCT116), and prostate cancer (PC3) cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in tumor progression. For example, it has shown potential as an inhibitor of human alkaline phosphatase (ALP), which is often overexpressed in various cancers.

Research Findings

Recent studies have provided insights into the efficacy of this compound:

Case Study: Anticancer Activity

A study conducted by Arafa et al. evaluated several oxadiazole derivatives for their anticancer activity using an MTT cytotoxicity assay. The findings indicated that compounds similar to this compound exhibited IC50 values ranging from 0.67 µM to 6.82 µM across different cancer cell lines (Table 1).

Cell LineIC50 Value (µM)Comparison to Standard
MCF70.80Staurosporine: 4.18
HCT1160.87Ethidium Bromide: 2.71
PC30.67Doxorubicin: 0.50

Molecular Docking Studies

Molecular docking studies have suggested that this compound binds effectively to target proteins involved in cancer pathways with favorable binding energies (e.g., -7.90 kcal/mol for ALP). This indicates a strong interaction that could translate into effective inhibition in vivo.

Comparison with Similar Compounds

N-(1,3-Benzodioxol-5-yl)-2-(Piperidin-1-yl)acetamide (F41)

Structure : Shares the benzodioxol-acetamide-piperidine backbone but lacks the oxadiazole-isopropyl substituent (Molecular Formula: C₁₄H₁₈N₂O₃) .
Key Differences :

  • Simpler Structure : Absence of the oxadiazole ring reduces molecular complexity and synthetic steps.
  • Pharmacological Implications : The oxadiazole in the target compound may enhance binding affinity to enzymes or receptors compared to F41’s unmodified piperidine.

N-Substituted Acetamides with 1,3,4-Oxadiazole-Thio Groups

Examples : Derivatives like N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide [[10, ]] and 2-(5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide [[11, ]].
Key Differences :

  • Linkage Chemistry : These compounds feature a thioether (-S-) bridge between the oxadiazole and piperidine, whereas the target compound directly connects the oxadiazole to piperidine. Sulfur-containing linkages may confer higher metabolic liability due to susceptibility to oxidation.
  • Biological Activity : The thioether derivatives are reported as lipoxygenase inhibitors or antibacterial agents, suggesting divergent therapeutic targets compared to the benzodioxol-containing target compound.

Fluorinated Benzisoxazole-Piperidine Derivatives

Examples : 43-[2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one [[]].
Key Differences :

  • Core Heterocycle : Fluorinated benzisoxazole replaces benzodioxol, introducing electronegative fluorine for enhanced binding selectivity (e.g., CNS targets).
  • Pharmacokinetics : Fluorine atoms improve membrane permeability and metabolic stability, but the target compound’s isopropyl group may prioritize lipophilicity over polarity.

Patent Compound with Indazole-Pyrimidine-Piperazine Core

Example: 2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Molecular Ion: m/e 515) [[]]. Key Differences:

  • Isopropyl Group : Both compounds feature isopropyl substituents, but their positions differ (acetamide vs. oxadiazole), affecting steric interactions.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Pharmacological Notes Reference
Target Compound C₁₉H₂₃N₃O₄ (estimated) Benzodioxol, Oxadiazole-isopropyl Enhanced lipophilicity, potential CNS activity -
F41 C₁₄H₁₈N₂O₃ Benzodioxol, Piperidine Simpler structure, unmodified piperidine
Oxadiazole-Thio Derivatives Variable Oxadiazole-thioether, Chloro/methoxy groups Lipoxygenase inhibitors, antibacterial agents [[10, 11, ]]
Fluorinated Benzisoxazole C₂₃H₂₄FN₃O₂ Fluorobenzisoxazole, Pyridopyrimidinone High CNS penetration, fluorinated selectivity [[]]
Indazole-Pyrimidine Acetamide C₂₆H₃₀N₆O₂ Indazole, Pyrimidine, Piperazine Kinase/protease inhibition (m/e 515) [[]]

Research Findings and Implications

  • Synthetic Complexity : The target compound requires multi-step synthesis to introduce the oxadiazole-isopropyl group, contrasting with F41’s straightforward preparation .
  • Binding Interactions : The oxadiazole’s nitrogen atoms may form hydrogen bonds with targets like enzymes or receptors, a feature absent in F41.
  • Metabolic Stability : Compared to thioether-linked analogs, the direct piperidine-oxadiazole bond in the target compound may reduce oxidative metabolic degradation [[11, ]].

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, including:

  • Step 1 : Formation of the oxadiazole ring through cyclization of thiosemicarbazide intermediates under acidic conditions (e.g., H₂SO₄) .
  • Step 2 : Piperidine functionalization via nucleophilic substitution or coupling reactions, often using bases like triethylamine in aprotic solvents (e.g., DMF) .
  • Step 3 : Acetamide linkage via reaction of activated carboxylic acid derivatives (e.g., acyl chlorides) with the benzodioxol-5-amine group .
  • Purity Optimization : High-performance liquid chromatography (HPLC) and column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for isolating ≥95% pure product .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks, with benzodioxole protons appearing as singlet peaks at δ 6.7–7.1 ppm and oxadiazole-linked piperidine carbons at δ 45–55 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ at m/z ~430–450) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Key stretches include C=O (acetamide, ~1650–1680 cm⁻¹) and C-O-C (benzodioxole, ~1250 cm⁻¹) .

Q. What initial biological screening assays are recommended to evaluate this compound’s bioactivity?

  • Methodological Answer :

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) strains, with zone-of-inhibition measurements .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values, ensuring selectivity between therapeutic and toxic effects .
  • Enzyme Inhibition : Fluorometric assays targeting enzymes like lipoxygenase or acetylcholinesterase, using reference inhibitors (e.g., ibuprofen or donepezil) for comparison .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Core Modifications : Systematically alter substituents (e.g., replace propan-2-yl with cyclopropyl on the oxadiazole) to assess impact on bioactivity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets (e.g., bacterial DNA gyrase or kinase domains) .
  • In Vivo Validation : Compare in silico predictions with in vivo efficacy in murine infection models, adjusting dosing regimens based on pharmacokinetic parameters (e.g., half-life, bioavailability) .

Q. What strategies resolve contradictory data in biological activity assays (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodological Answer :

  • Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the piperidine ring) .
  • Solubility Optimization : Use co-solvents (e.g., PEG-400) or prodrug approaches (e.g., esterification of the acetamide) to enhance aqueous solubility .
  • Bioavailability Studies : Measure plasma concentrations via LC-MS/MS after oral administration, adjusting formulations (e.g., nanoemulsions) to improve absorption .

Q. How can reaction yields be improved during the synthesis of the oxadiazole-piperidine intermediate?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate cyclization steps .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% using controlled microwave irradiation .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., ring-opened intermediates) and adjust stoichiometry (e.g., excess hydrazine) to suppress them .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.